(R)-chlorphenesin
Overview
Description
(R)-chlorphenesin is the (R)-enantiomer of chlorphenesin. It is an enantiomer of a (S)-chlorphenesin.
Scientific Research Applications
Antineoplastic Activity
(R)-Chlorphenesin has been identified for its antineoplastic properties in various experimental tumor systems. This includes its action against virus-induced murine leukemias and several transplantable tumors. Interestingly, its therapeutic activity was particularly notable in neoplasias with a protracted course. Chlorphenesin's mechanism of action might involve enhancing cell-mediated immune responses of the host, as suggested by experimental results. It is not cytotoxic at therapeutic levels and lacks antiviral activity. Preliminary clinical trials have indicated its potential value in treating squamous cell carcinoma of the skin (Spencer, Runser, Berger, Tarnowski, & Mathé, 1972).
Emulgel Formulation
(R)-Chlorphenesin has been used to develop an emulgel formulation, utilizing hydroxypropylmethyl cellulose (HPMC) and Carbopol 934 as gelling agents. This study aimed to enhance drug release and antifungal activity compared to commercially available topical powder. The concentration of the emulsifying agent significantly influenced the drug release from the emulgels, suggesting its potential for improved topical applications (Mohamed, 2004).
Immunomodulatory Effects
Chlorphenesin has demonstrated the ability to modulate immune responses. For instance, it can inhibit antibody production when administered with bacterial antigens, suggesting an immunosuppressive effect contingent upon prior incubation with the antigen. This immunosuppression is reversible, and animals immunized with antigen-drug mixtures, while not responding with significant antibody production, are still immunologically primed. This highlights chlorphenesin's potential as an antigen-associated immunosuppressant (Whang & Neter, 1970).
Ecotoxicity Assessment
Photolysis experiments have been conducted on chlorphenesin to evaluate its ecotoxicity, particularly when used as a preservative in cosmetic products. Studies have shown an increase in overall ecotoxicity of chlorphenesin upon irradiation, with 4-chlorophenol identified as a contributor to this increased toxicity. These findings are crucial for understanding the environmental impact of chlorphenesin in cosmetic applications (Ben Ouaghrem et al., 2021).
Photoproduct Characterization
Research has been conducted on the photoproducts formed from the degradation of chlorphenesin under UV-visible light. The identification of these by-products is essential for assessing the safety and stability of chlorphenesin in products exposed to light, such as sunscreens and other cosmetics (Rubio et al., 2021).
properties
CAS RN |
112652-61-6 |
---|---|
Product Name |
(R)-chlorphenesin |
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1 |
InChI Key |
MXOAEAUPQDYUQM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@@H](CO)O)Cl |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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